2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid
CAS No.: 1042725-25-6
Cat. No.: VC7367226
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042725-25-6 |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 |
| IUPAC Name | 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) |
| Standard InChI Key | WZILZAHTMWGUJV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C)SCC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture and Bonding
The compound’s structure integrates a 3,5-dimethyl-1H-pyrazole ring connected via a sulfanyl bridge to an acetic acid group. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S |
| SMILES | CC1=C(C(=NN1)C)SCC(=O)O |
| InChIKey | WZILZAHTMWGUJV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 81.6 Ų (indicative of moderate hydrogen-bonding capacity) |
The pyrazole ring’s planar geometry and the sulfanyl group’s electron-rich nature contribute to potential π-π stacking and nucleophilic reactivity .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.05358 | 140.8 |
| [M+Na]+ | 209.03552 | 150.4 |
| [M-H]- | 185.03902 | 139.4 |
These CCS values are critical for mass spectrometry-based identification in complex matrices .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning Behavior
While experimental solubility data remain unreported, the compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The carboxylic acid group enhances water solubility at physiological pH, though ionization may limit blood-brain barrier penetration.
Metabolic Stability and Reactivity
The sulfanyl linker is susceptible to oxidative metabolism, potentially forming sulfoxide or sulfone derivatives. In vitro studies of analogous pyrazoles indicate hepatic clearance via cytochrome P450 isoforms, necessitating future metabolic stability assays for this compound .
Challenges and Future Research Directions
Data Gaps and Experimental Needs
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Solubility Profiling: Determination in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents.
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Toxicological Screening: Acute toxicity assays in model organisms (e.g., Daphnia magna).
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Crystallographic Studies: X-ray diffraction to resolve solid-state conformation.
Intellectual Property Landscape
No patents currently claim 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid, presenting opportunities for novel applications in catalysis or polymer science .
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